

# ISO 17025 validation guidelines for NBOMe analysis using deuterated standards

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## Compound of Interest

Compound Name: 25I-NBOMe-d3 (hydrochloride)

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ISO 17025 Validation Guidelines for NBOMe Analysis: A Comparative Guide on Deuterated vs. Analog Internal Standards

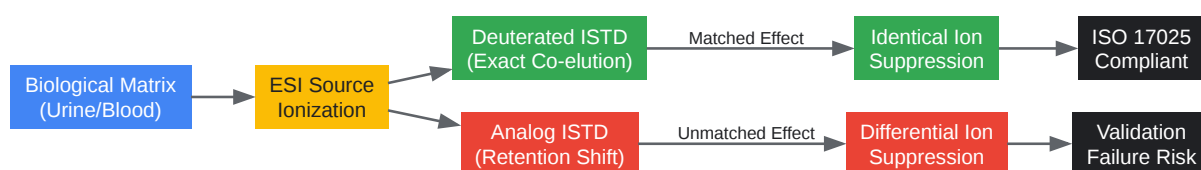
Executive Summary NBOMes (e.g., 25I-NBOMe, 25B-NBOMe, 25C-NBOMe) are ultra-potent synthetic hallucinogens characterized by their high affinity for the[1]. Because typical recreational doses are in the microgram range, physiological concentrations in clinical and postmortem cases are exceedingly low, frequently falling [2].

To reliably quantify these trace-level analytes in complex biological matrices (blood, serum, urine), forensic laboratories must develop highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods[3]. Furthermore, these methods must be rigorously validated according to and guidelines such as those established by the Scientific Working Group for Forensic Toxicology (SWGTOX)[4]. A critical decision in this validation process is the selection of an internal standard (ISTD). This guide objectively compares the performance of deuterated internal standards against structural analogs to demonstrate why deuterated standards are essential for achieving robust ISO 17025 compliance.

## Mechanistic Causality: The Role of Internal Standards in ESI-LC-MS/MS

In LC-MS/MS utilizing positive Electrospray Ionization (ESI+), the most significant analytical hurdle is the "matrix effect"—the suppression or enhancement of analyte ionization caused by co-eluting endogenous compounds from the [5].

- 1. Structural Analogs (e.g., 25H-NBOMe):** Early analytical methods often relied on structural analogs like 25H-NBOMe because deuterated NBOMe standards were not commercially available[3]. While 25H-NBOMe shares structural similarities with 25I-NBOMe, its lack of an iodine atom alters its lipophilicity, resulting in a different [3]. Consequently, the analog elutes into the ESI source at a different moment than the target analyte, exposing it to a different profile of matrix interferences. This mismatch leads to differential ion suppression, increasing the coefficient of variation (CV%) and risking validation failure under ISO 17025 criteria[3].
- 2. Deuterated Standards (e.g., 25I-NBOMe-d3):** Deuterated standards are isotopically labeled versions of the target analyte. Because the physicochemical properties of 25I-NBOMe and 25I-NBOMe-d3 are virtually identical, they elute from the analytical column[1]. Any matrix-induced ion suppression or enhancement experienced by the target analyte is simultaneously and equally experienced by the [5]. By calculating the ratio of the analyte peak area to the ISTD peak area, the matrix effect is mathematically nullified, ensuring high accuracy and precision[1].



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Mechanistic pathway of matrix effect compensation using deuterated vs. analog internal standards.

# Experimental Protocol: ISO 17025 Validation

## Workflow

To establish a self-validating system, the following protocol outlines an optimized Solid Phase Extraction (SPE) and LC-MS/MS methodology for [1].

### Step 1: Sample Preparation & Internal Standard Spiking

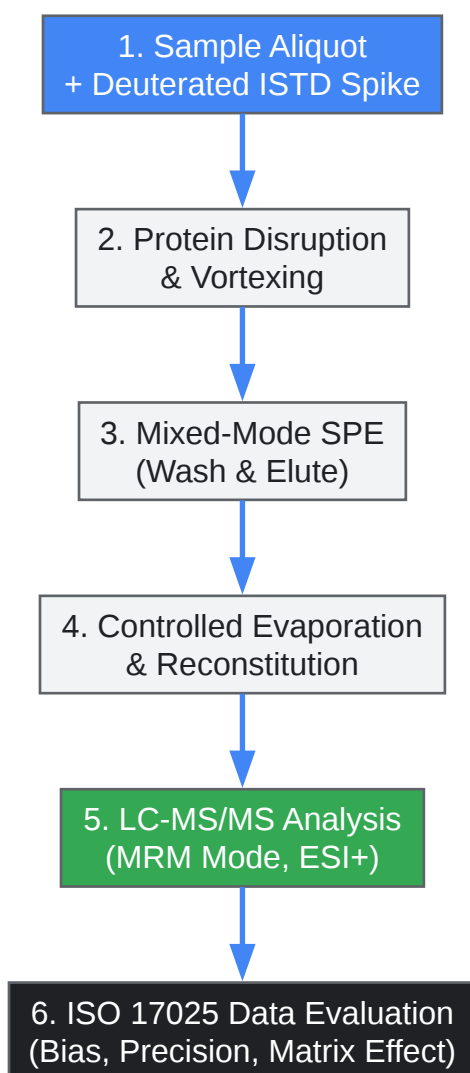
- Aliquot 0.5 mL of the biological specimen (urine, serum, or blood) into a clean test tube[1].
- Spike the sample with 25  $\mu$ L of the internal standard working solution (e.g., 200 ng/mL 25I-NBOMe-d3) to achieve a final ISTD concentration that falls within the expected linear range[1].
- Add 0.5 mL of methanol (or 100 mM phosphate buffer, pH 6.0) to disrupt protein binding, and vortex for 30 seconds[1].

### Step 2: Solid Phase Extraction (SPE)

- Condition mixed-mode SPE columns (e.g., Clean Screen FAS<sup>t</sup>™ or ZSDAU020) with 3 mL methanol followed by 3 mL [6].
- Load the pre-treated sample onto the column.
- Wash the column with 3 mL deionized water and 3 mL 0.1 M acetic acid to remove hydrophilic interferents.
- Dry the column under full vacuum for 5 minutes.
- Elute the NBOMe analytes using 3 mL of a freshly prepared elution solvent (e.g., methylene chloride/isopropanol/ammonium hydroxide, 78:20:2). Crucial Note: Avoid evaporating the elution solvent to complete dryness without adding methanolic HCl, as NBOMes are prone to [3].
- Reconstitute in 100  $\mu$ L of the initial LC mobile phase.

### Step 3: LC-MS/MS Analysis

- Chromatography: Utilize a C8 or Biphenyl column (e.g., 100 × 2.0 mm, 3 μm) with a gradient mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)[3].
- Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with ESI+.
  - 25I-NBOMe Transitions:m/z 428.0 → 121.0 (quantifier), 428.0 → 91.0 (qualifier)[5].
  - 25I-NBOMe-d3 Transitions:m/z 431.1 → 124.1 (quantifier), 431.1 → 92.1 (qualifier)[5].



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Step-by-step sample preparation and analytical workflow for NBOMe quantification.

## Comparative Data Analysis

To demonstrate the superiority of deuterated standards, the table below synthesizes validation data from peer-reviewed forensic studies comparing 25I-NBOMe-d3 against the structural analog 25H-NBOMe[1],[3],[2].

Validation Parameter	25I-NBOMe-d3 (Deuterated)	25H-NBOMe (Structural Analog)	ISO 17025 Target (SWGTOX)
Co-elution with Analyte	Exact Match ( $\Delta tR = 0.0$ min)	Mismatched ( $\Delta tR \sim 1.0$ min)	N/A
Matrix Effect (Ion Suppression)	Fully Compensated (< 2% variance)	Uncompensated (7% - 10% bias)	$\leq 25\%$ (with ISTD correction)
Absolute Recovery	95% - 102%	84% - 86%	Consistent across concentrations
Intra-day Precision (CV%)	< 5%	9% - 14%	$\leq 20\%$ at LOQ, $\leq 15\%$ otherwise
Accuracy / Bias	98% - 102%	89% - 110%	$\pm 20\%$ at LOQ, $\pm 15\%$ otherwise
Linearity ( $r^2$ )	> 0.999	0.992 - 0.996	$\geq 0.990$

Data Interpretation: While the structural analog 25H-NBOMe technically passes the minimum SWGTOX/ISO 17025 thresholds (bias within  $\pm 20\%$ ), its performance is highly variable across different concentration ranges (89% to 110% accuracy)[3]. In contrast, the deuterated 25I-NBOMe-d3 standard tightens the precision to <5% CV and normalizes the absolute recovery, creating a highly robust and[1].

## Conclusion & Best Practices

For laboratories seeking ISO 17025 accreditation for NBOMe analysis, the experimental data unequivocally supports the use of deuterated internal standards. Structural analogs like 25H-NBOMe introduce unacceptable vulnerabilities regarding matrix-induced ion suppression and variable[3]. By utilizing exact isotopologues such as 25I-NBOMe-d3, toxicologists ensure that

their LC-MS/MS assays are self-validating, mathematically neutralizing matrix effects and guaranteeing the forensic defensibility of trace-level [5].

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